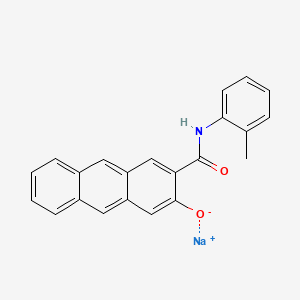
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core, a carboxamide group, and a hydroxy group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt typically involves the reaction of 2-anthracenecarboxylic acid with 2-methylphenylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The monosodium salt form is obtained by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of anthracene-2-carboxaldehyde or anthracene-2-carboxylic acid.
Reduction: Formation of 2-anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)amine.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, potentially disrupting cellular processes. The carboxamide group can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
- 2-Hydroxy-3-anthracenecarboxylic acid o-toluidide
Uniqueness
2-Anthracenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its monosodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Propiedades
Número CAS |
68921-81-3 |
|---|---|
Fórmula molecular |
C22H16NNaO2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
sodium;3-[(2-methylphenyl)carbamoyl]anthracen-2-olate |
InChI |
InChI=1S/C22H17NO2.Na/c1-14-6-2-5-9-20(14)23-22(25)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)24;/h2-13,24H,1H3,(H,23,25);/q;+1/p-1 |
Clave InChI |
IGPNRJSPOXJLES-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















